molecular formula C12H16BrNO B8451614 2-Bromo-5-(piperidin-4-ylmethyl)phenol

2-Bromo-5-(piperidin-4-ylmethyl)phenol

Cat. No.: B8451614
M. Wt: 270.17 g/mol
InChI Key: BEUUIMIHYNSBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(piperidin-4-ylmethyl)phenol is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-5-(piperidin-4-ylmethyl)phenol

InChI

InChI=1S/C12H16BrNO/c13-11-2-1-10(8-12(11)15)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2

InChI Key

BEUUIMIHYNSBCL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-bromo-3-hydroxybenzyl)piperidine-1-carboxylate (4-5-1) (1.20 g, 3.2 mmol) in 10% hydrogen chloride and methanol (30 mL) was stirred at room temperature for 3.5 hours. The solvent was distilled off under reduced pressure. Then, the obtained concentrated residue was adjusted to pH 8 by the addition of a saturated aqueous solution of sodium bicarbonate, and then water was distilled off under reduced pressure. The obtained concentrated residue was suspended by the addition of water (30 mL), and the resulting precipitate was collected by filtration, washed with water (1 mL), and then dried under reduced pressure to obtain the title compound (RE4) (787 mg, 90%) as a white powder.
Name
tert-butyl 4-(4-bromo-3-hydroxybenzyl)piperidine-1-carboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.